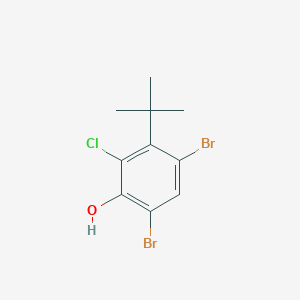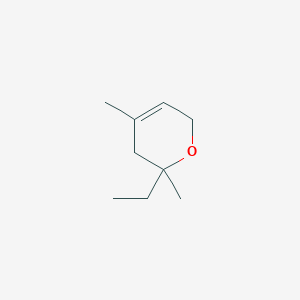
9(10H)-Acridinone, 10-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 10-propyl- is a derivative of acridinone, a compound known for its rigid structure and unique photophysical properties. This compound is characterized by the presence of a propyl group at the 10th position of the acridinone ring, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-propyl- typically involves the reaction of acridinone with propylating agents under controlled conditions. One common method is the alkylation of acridinone using propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-propyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-propyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of 9(10H)-Acridinone, 10-propyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The compound can participate in substitution reactions, where the propyl group or other substituents on the acridinone ring can be replaced by different functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 10-propyl- has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly in the development of photofunctional materials.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other materials that require stable and efficient light-emitting properties.
Wirkmechanismus
The mechanism by which 9(10H)-Acridinone, 10-propyl- exerts its effects is largely related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to produce excited states, which can then emit light or transfer energy to other molecules. This makes it valuable in applications such as organic light-emitting diodes (OLEDs) and other photonic devices.
Vergleich Mit ähnlichen Verbindungen
Acridin-9(10H)-one: The parent compound without the propyl group, used in similar applications but with different properties.
10-Phenylacridin-9(10H)-one: Another derivative with a phenyl group at the 10th position, known for its enhanced photophysical properties.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A more complex derivative used in advanced photonic applications.
Uniqueness: 9(10H)-Acridinone, 10-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and overall photophysical behavior. This makes it particularly valuable in applications where specific tuning of these properties is required.
Eigenschaften
CAS-Nummer |
60536-17-6 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
10-propylacridin-9-one |
InChI |
InChI=1S/C16H15NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
DKNJVCAKGZMARC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
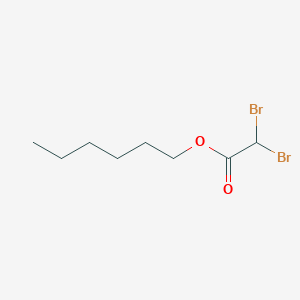

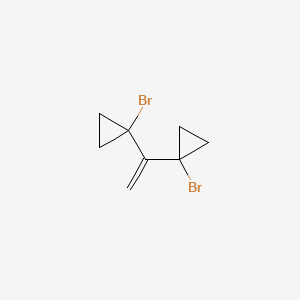
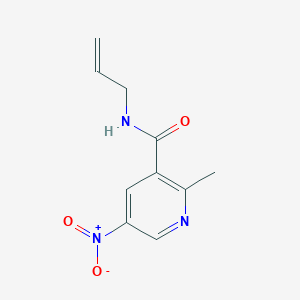

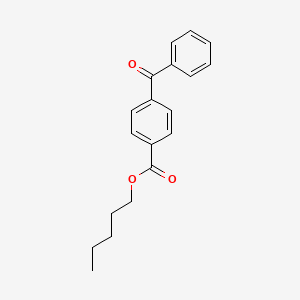
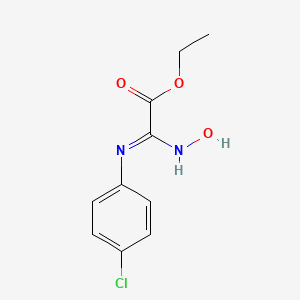
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

